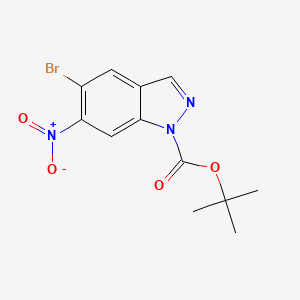

tert-Butyl 5-bromo-6-nitro-1H-indazole-1-carboxylate

Description

tert-Butyl 5-bromo-6-nitro-1H-indazole-1-carboxylate is a halogenated and nitro-substituted indazole derivative. The compound features a tert-butyl carbamate group at the 1-position, a bromine atom at the 5-position, and a nitro group at the 6-position of the indazole core. Such substitutions are critical for modulating physicochemical properties, reactivity, and biological activity. Structural characterization of similar compounds often employs techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, with refinement programs like SHELXL widely used for precise structural determination .

Properties

IUPAC Name |

tert-butyl 5-bromo-6-nitroindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O4/c1-12(2,3)20-11(17)15-9-5-10(16(18)19)8(13)4-7(9)6-14-15/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMXFCFYXWCHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201190313 | |

| Record name | 1,1-Dimethylethyl 5-bromo-6-nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929617-38-9 | |

| Record name | 1,1-Dimethylethyl 5-bromo-6-nitro-1H-indazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929617-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 5-bromo-6-nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-6-nitro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The nitration of an appropriate indazole precursor to introduce the nitro group at the 6-position.

Bromination: The selective bromination of the nitrated indazole to introduce the bromine atom at the 5-position.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-6-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

Reduction Reactions: The nitro group at the 6-position can be reduced to an amino group.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products

Substitution: Products depend on the nucleophile used, resulting in various substituted indazole derivatives.

Reduction: The major product is the corresponding 6-amino indazole derivative.

Hydrolysis: The major product is the 5-bromo-6-nitro-1H-indazole-1-carboxylic acid.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecular structures. Its bromine and nitro substituents enhance its reactivity, making it suitable for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of derivatives with diverse functionalities.

- Reduction Reactions : The nitro group can be reduced to an amino group, providing pathways to aminated derivatives.

- Ester Hydrolysis : Hydrolysis of the tert-butyl ester yields the corresponding carboxylic acid, which is useful in further synthetic applications.

Biological Research

Anticancer Activity

Research has indicated that indazole derivatives, including tert-butyl 5-bromo-6-nitro-1H-indazole-1-carboxylate, possess significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth in various cancer models. For instance, derivatives have demonstrated efficacy in tamoxifen-resistant breast cancer xenografts, suggesting their potential as therapeutic agents against resistant cancer types.

Enzyme Inhibition Studies

The compound is also utilized as a probe to investigate enzyme activities involved in critical biological pathways. Its ability to interact with specific enzymes makes it valuable for studying mechanisms related to cancer and other diseases.

Antimicrobial Properties

Some studies suggest that indazole derivatives exhibit antimicrobial activity. This opens avenues for exploring their potential as candidates for drug development targeting infectious diseases .

Anticancer Studies

Recent investigations have focused on the anticancer effects of this compound. A notable study demonstrated its ability to induce tumor regression in specific cancer models, highlighting its potential as a lead compound for developing new anticancer therapies.

Enzyme Interaction Studies

In enzyme studies, this compound has been shown to selectively inhibit certain enzymes involved in cancer progression. This selectivity is crucial for developing targeted therapies with fewer side effects .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-6-nitro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the nitro group and bromine atom can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Limitations of Available Evidence

The provided evidence lacks direct data on this compound. However, methodologies from SHELX programs and spectroscopic techniques are foundational to its analysis. Future studies should incorporate experimental data (e.g., XRD, HPLC) to validate theoretical comparisons.

Biological Activity

tert-Butyl 5-bromo-6-nitro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family, characterized by its unique structure which includes a tert-butyl ester group , a bromine atom at the 5-position, and a nitro group at the 6-position of the indazole ring. Its molecular formula is and it has a molecular weight of 342.15 g/mol .

The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.

- Reduction Reactions : The nitro group can be reduced to an amino group.

- Ester Hydrolysis : The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions make it a versatile building block for synthesizing more complex molecules .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The presence of both the nitro and bromine groups significantly influences its reactivity and binding affinity, potentially modulating various biological pathways .

Applications in Research

This compound has been investigated for several potential applications in biological research:

- Anticancer Activity : Indazole derivatives, including this compound, have shown promise in inhibiting tumor growth in various cancer models. For instance, compounds derived from indazoles have been reported to induce tumor regression in tamoxifen-resistant breast cancer xenografts .

- Enzyme Inhibition : The compound can act as a probe to study enzyme activities, particularly in pathways related to cancer and other diseases .

- Antimicrobial Properties : Some studies suggest that indazole derivatives exhibit antimicrobial activity, making them candidates for further exploration in drug development .

Case Studies

- Anticancer Studies :

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| tert-Butyl 5-bromo-1H-indole-1-carboxylate | Lacks nitro group | Limited data on biological activity |

| tert-Butyl 6-nitro-1H-indazole-1-carboxylate | Lacks bromine atom | Potential anticancer activity |

| tert-Butyl 5-bromo-6-amino-1H-indazole-1-carboxylate | Amino group instead of nitro | Enhanced biological activity against certain targets |

The unique combination of functional groups in this compound contributes to its distinct biological properties compared to similar compounds. The presence of both bromine and nitro groups enhances its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing tert-butyl 5-bromo-6-nitro-1H-indazole-1-carboxylate?

- Methodological Answer : A multi-step synthesis is typically employed. First, bromination of the indazole core using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C). Subsequent nitration can be achieved with a mixture of nitric acid and sulfuric acid, targeting the 6-position of the indazole ring. The tert-butyloxycarbonyl (Boc) protecting group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) and a catalyst like DMAP in acetonitrile . Optimization of reaction time and temperature is critical to avoid over-nitration or decomposition.

Q. How should researchers characterize this compound to confirm its structure?

- Methodological Answer : Comprehensive spectroscopic analysis is essential:

- 1H/13C NMR : Compare chemical shifts with literature data for analogous indazole derivatives (e.g., tert-butyl 5-bromo-1H-indole-1-carboxylate ). Key signals include the tert-butyl group (~1.3 ppm in 1H NMR, ~28 ppm in 13C NMR) and aromatic protons influenced by nitro and bromo substituents.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br).

- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation .

Q. What storage and handling precautions are advised given limited toxicity data?

- Methodological Answer : Treat the compound as potentially toxic and mutagenic due to its nitro and bromo functional groups. Store under inert atmosphere (argon or nitrogen) at –20°C to prevent decomposition. Use PPE (gloves, goggles) and work in a fume hood. Refer to Safety Data Sheets (SDS) for structurally similar nitroaromatics (e.g., tert-butyl 6-nitro-1H-indazole-1-carboxylate ) to infer hazards .

Advanced Research Questions

Q. How can low yields during nitration be addressed, and what side reactions should be monitored?

- Methodological Answer : Low yields often arise from competing side reactions like over-nitration or ring oxidation. To mitigate:

- Use HNO3/AcOH instead of HNO3/H2SO4 for milder conditions.

- Monitor reaction progress via TLC or HPLC. If nitro group migration occurs (e.g., from C6 to C4), adjust electron-withdrawing/donating substituents to direct nitration .

- Purify intermediates (e.g., tert-butyl 5-bromo-1H-indazole-1-carboxylate) before nitration to reduce impurities .

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Reproduce Conditions : Ensure consistent reaction parameters (temperature, solvent purity, catalyst loading).

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can confirm spatial proximity of the nitro group to the Boc-protected nitrogen .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Br to rule out residual solvents or byproducts .

Q. What strategies enable selective functionalization of the indazole ring for derivatization studies?

- Methodological Answer :

- Protecting Group Strategy : The Boc group shields the indazole N1 position, allowing selective bromination/nitration at C5/C6. Subsequent deprotection (e.g., with TFA) enables functionalization at N1 .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with the bromo substituent to introduce aryl/heteroaryl groups. Optimize Pd catalysts (e.g., Pd(PPh3)4) and bases (K2CO3) in toluene/water mixtures .

Q. How can ecological risks be assessed when persistence and toxicity data are unavailable?

- Methodological Answer :

- QSAR Modeling : Predict biodegradability and toxicity using software like EPI Suite, leveraging data from nitroaromatic analogs (e.g., tert-butyl 6-nitro-1H-indazole-1-carboxylate ).

- Microcosm Studies : Test soil/water systems for degradation products (e.g., nitro-reduction to amines) under aerobic/anaerobic conditions .

- Comparative Analysis : Reference ecotoxicological data for structurally related bromonitro compounds (e.g., 5-bromo-2-nitrophenol) to estimate bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.